molecular formula C19H24N4O4S B2666432 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-METHOXYETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE CAS No. 940999-62-2

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-METHOXYETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2666432
CAS No.: 940999-62-2
M. Wt: 404.49
InChI Key: SRLOOPLHQVZEOJ-UHFFFAOYSA-N
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Description

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-METHOXYETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azepane sulfonyl group, a methoxyethyl amino group, and an oxazole ring

Scientific Research Applications

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-METHOXYETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-METHOXYETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the azepane sulfonyl group: This can be achieved through the reaction of azepane with sulfonyl chloride under basic conditions.

    Introduction of the phenyl group: This step involves electrophilic aromatic substitution reactions to attach the phenyl group to the azepane sulfonyl moiety.

    Formation of the oxazole ring: The oxazole ring is synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and nitriles.

    Attachment of the methoxyethyl amino group: This step involves nucleophilic substitution reactions to introduce the methoxyethyl amino group onto the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-METHOXYETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-METHOXYETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(azepane-1-sulfonyl)amino]phenyl}acetic acid
  • Other oxazole derivatives

Uniqueness

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-METHOXYETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its azepane sulfonyl group, in particular, differentiates it from other oxazole derivatives and contributes to its specific properties and uses.

Properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-methoxyethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-26-13-10-21-19-17(14-20)22-18(27-19)15-6-8-16(9-7-15)28(24,25)23-11-4-2-3-5-12-23/h6-9,21H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLOOPLHQVZEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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